Bis-PEG17-PFP ester
Description
Contextualizing Polyethylene (B3416737) Glycol (PEG) Linkers in Modern Chemical Synthesis
Polyethylene glycol (PEG) linkers are versatile tools in chemical synthesis, widely employed for their unique properties. These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, can be functionalized at their termini with various reactive groups biochempeg.comchempep.com. This functionalization allows PEG linkers to serve as flexible spacers connecting diverse molecular entities chempep.com.
The integration of PEG linkers into molecular constructs offers several advantages. They are known for their high solubility in water, excellent biocompatibility, and low immunogenicity biochempeg.comchempep.com. These characteristics make PEG linkers particularly useful in biological and medical research biochempeg.com. For instance, PEGylation, the process of conjugating PEG to other molecules, can enhance the solubility of hydrophobic compounds, improve the stability of molecules by protecting them from degradation and reducing immunogenicity, and increase bioavailability by altering pharmacokinetics and reducing clearance biochempeg.comchempep.comaxispharm.comissuu.com. PEG linkers can be categorized as monodispersed, having a defined molecular weight, or polydispersed, with a range of molecular weights biochempeg.com. The tunable length of the PEG chain allows for precise control over the spacing and properties of the resulting conjugates chempep.com.
Significance of Homobifunctional Activated Esters in Bioconjugation Chemistry
Homobifunctional activated esters are a class of reactive molecules crucial in bioconjugation chemistry. These compounds possess two identical reactive groups capable of forming covalent bonds with target molecules. Activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, are particularly effective for reacting with primary amines, commonly found in the lysine (B10760008) residues and N-termini of proteins and peptides rsc.orgroyalsocietypublishing.orgthermofisher.comaxispharm.com.
The reaction between activated esters and primary amines results in the formation of stable amide bonds royalsocietypublishing.orgthermofisher.com. This reaction is typically carried out under physiological to slightly alkaline conditions (pH 7.2 to 9) thermofisher.com. While NHS esters are widely used, PFP esters offer an alternative with similar reactivity towards amines royalsocietypublishing.org. The homobifunctional nature of these reagents allows for the cross-linking of molecules, either identical (self-conjugation or polymerization) or different, provided they both present reactive amine groups korambiotech.comwiley-vch.de. Careful control of reaction conditions and reagent stoichiometry is often necessary when using homobifunctional cross-linkers to manage the extent of self-conjugation and polymerization korambiotech.comwiley-vch.de.
Overview of Bis-PEG17-PFP Ester as a Research Tool
This compound is a specific example of a homobifunctional PEG linker featuring two PFP ester termini biosynth.combroadpharm.com. The "PEG17" portion indicates a PEG chain with approximately 17 ethylene glycol repeating units. This structure combines the beneficial properties of a PEG spacer with the reactivity of PFP esters.
As a research tool, this compound is utilized for attaching PEG to various molecules, including proteins, peptides, oligonucleotides, nanoparticles, and small molecules, through pegylation biosynth.com. The PFP ester groups react with primary amines on these target molecules, forming stable amide linkages broadpharm.com. The PEG17 spacer provides a hydrophilic and flexible link between the two points of attachment.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72F10O21/c51-39-41(53)45(57)49(46(58)42(39)54)80-37(61)1-3-63-5-7-65-9-11-67-13-15-69-17-19-71-21-23-73-25-27-75-29-31-77-33-35-79-36-34-78-32-30-76-28-26-74-24-22-72-20-18-70-16-14-68-12-10-66-8-6-64-4-2-38(62)81-50-47(59)43(55)40(52)44(56)48(50)60/h1-36H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHULJGFBFHKADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72F10O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reactive Chemistry of Bis Peg17 Pfp Ester
Chemical Synthesis Pathways for Bis-PFP Esters and PEGylation Reagents
The preparation of PEG-based activated esters, including bis-PFP esters, typically involves the functionalization of PEG termini with carboxylic acid groups, followed by activation of these carboxylic acids with activating agents.
General strategies for preparing PEG-based activated esters involve the reaction of a PEG molecule functionalized with a carboxylic acid group with an activating agent in the presence of a coupling reagent. Common coupling reagents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) axispharm.combiochempeg.comtandfonline.comaxispharm.combroadpharm.com. These reagents facilitate the formation of a highly reactive intermediate, which then reacts with an N-hydroxysuccinimide (NHS) or pentafluorophenol (B44920) (PFP) molecule to form the activated ester axispharm.comwikipedia.org. For instance, the reaction of a PEG-carboxylic acid with NHS in the presence of EDC yields a PEG-NHS ester axispharm.combroadpharm.com. Similarly, using pentafluorophenol instead of NHS leads to the formation of a PEG-PFP ester rsc.orgrsc.org. Electrochemical methods have also been explored for the synthesis of PFP esters directly from carboxylic acids and pentafluorophenol without the need for exogenous dehydrating agents rsc.orgrsc.org.
The synthesis of bis-PFP esters like Bis-PEG17-PFP ester requires a PEG starting material with carboxylic acid functionalities at both ends, such as a bis-PEG-acid axispharm.com. The general activation strategies described above are then applied to both carboxylic acid groups. The reaction involves treating the bis-PEG-acid with pentafluorophenol in the presence of a coupling agent in an appropriate solvent. Anhydrous conditions and specific organic solvents like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) are often preferred or required for dissolving the PEG reagents and ensuring efficient reaction, especially since PFP esters can be moisture-sensitive broadpharm.comwindows.netbroadpharm.comtocris.com. The reaction conditions, including the choice of coupling agent, solvent, temperature, and reaction time, are optimized to achieve high conversion of both carboxylic acid groups to the activated PFP ester form while minimizing side reactions like hydrolysis tandfonline.com.
Reaction Mechanisms of Pentafluorophenyl (PFP) Esters with Primary Amines
PFP esters are highly reactive towards nucleophiles, particularly primary amines, undergoing a well-defined reaction mechanism that results in the formation of stable amide bonds.
The reaction between a PFP ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism broadpharm.comwindows.nettocris.commdpi.comwikipedia.orgprecisepeg.comvaia.comchemistrysteps.com. In this reaction, the nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the PFP ester vaia.comchemistrysteps.comglenresearch.com. This attack leads to the formation of a tetrahedral intermediate vaia.comglenresearch.com. Subsequently, the pentafluorophenoxide group, which is an excellent leaving group due to the electron-withdrawing effect of the fluorine atoms on the phenyl ring, is eliminated from the tetrahedral intermediate rsc.orgrsc.org. This elimination step regenerates the carbonyl double bond and results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct . The electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the amine even under mild reaction conditions .
The general reaction can be represented as follows:
R-CO-O-C₆F₅ + R'-NH₂ → R-CO-NH-R' + HO-C₆F₅
Where R represents the PEG chain linked to the carbonyl group, -O-C₆F₅ is the pentafluorophenoxy group, and R'-NH₂ is the primary amine.
Comparative Analysis of PFP Ester Reactivity with Other Activated Esters
PFP esters are frequently compared to other activated esters used in similar amidation reactions, notably N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters. This comparison often centers on their reactivity towards amines and their stability in aqueous environments.
| Activated Ester Type | Leaving Group pKa (Conjugate Acid) | Reactivity Towards Primary Amines | Hydrolytic Stability (Aqueous Solution) | Notes |
| Pentafluorophenyl (PFP) Ester | ~4-10 rsc.orgrsc.org | High | Higher than NHS esters rsc.orgrsc.orgbroadpharm.combroadpharm.comwikipedia.orgprecisepeg.comprecisepeg.comresearchgate.net | Electron-withdrawing fluorines enhance reactivity and stabilize leaving group. |
| N-Hydroxysuccinimide (NHS) Ester | ~6-8 | High | Lower than PFP esters rsc.orgrsc.orgbroadpharm.combroadpharm.comwikipedia.orgprecisepeg.comprecisepeg.comresearchgate.net | Widely used, but more prone to hydrolysis in water. researchgate.netpapyrusbio.com |
| Tetrafluorophenyl (TFP) Ester | Not explicitly found, likely similar to PFP but slightly higher | High | Reported to have greater hydrolytic stability than NHS esters thieme-connect.com | Offers a balance between reactivity and stability. thieme-connect.com |
PFP esters are generally considered to be highly reactive towards primary amines, comparable to or exceeding the reactivity of NHS esters wikipedia.org. A key advantage of PFP esters over NHS esters is their enhanced stability against hydrolysis in aqueous solutions rsc.orgrsc.orgbroadpharm.combroadpharm.comwikipedia.orgprecisepeg.comprecisepeg.comresearchgate.net. This increased stability means that PFP esters are less likely to react with water, a common competing nucleophile in biological conjugation reactions, thus potentially leading to higher yields and efficiency in the desired amidation reaction with amines rsc.orgbroadpharm.combroadpharm.comwikipedia.orgprecisepeg.comprecisepeg.comresearchgate.net. TFP esters are also noted for having greater hydrolytic stability compared to NHS esters thieme-connect.com. The leaving group ability of these activated esters is related to the acidity of their corresponding phenols or imides; a more acidic leaving group (lower pKa of the conjugate acid) generally corresponds to a more reactive ester rsc.orgrsc.org. Pentafluorophenol is more acidic than N-hydroxysuccinimide wikipedia.orgwikipedia.org. This balance of high reactivity towards amines and improved stability in water makes PFP esters, including this compound, valuable reagents in chemical synthesis and bioconjugation applications.
Hydrolytic Stability Profiles of PFP Esters versus N-Hydroxysuccinimide (NHS) Esters
A critical aspect of active esters used in bioconjugation, particularly in aqueous environments, is their hydrolytic stability. Hydrolysis competes with the desired reaction with the target molecule, reducing reaction efficiency and generating inactive byproducts. Pentafluorophenyl esters are generally recognized for their enhanced hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, another common type of amine-reactive activated ester wikipedia.orgbroadpharm.comfishersci.calabsolu.cascbt.com.
Multiple sources indicate that PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters wikipedia.orgbroadpharm.comfishersci.cascbt.com. This reduced susceptibility leads to greater stability in water and can result in more efficient conjugation reactions, especially when reactions are carried out over longer periods or at higher pH values where NHS esters are particularly prone to hydrolysis scbt.com. One study comparing various activated esters noted that while NHS esters showed higher initial reactivity, PFP esters demonstrated a better balance of reactivity and stability, with the highest yields in conjugation reactions sometimes being slightly lower for NHS esters due to hydrolysis labsolu.ca. Another source explicitly states that PFP esters have excellent stability to hydrolysis, comparing favorably even to NHS esters fishersci.ca.
The superior hydrolytic stability of PFP esters is a significant advantage in bioconjugation applications, allowing for more flexibility in reaction conditions and potentially higher yields of the desired conjugate compared to using less stable activated esters like NHS esters.
| Feature | PFP Esters | NHS Esters |
| Hydrolytic Stability | Less susceptible to hydrolysis in water wikipedia.orgbroadpharm.comfishersci.cascbt.com | More susceptible to hydrolysis in water wikipedia.orgbroadpharm.comfishersci.cascbt.com |
| Stability in Water | Enhanced stability wikipedia.org | Lower stability, pH-dependent half-life scbt.com |
| Reaction Efficiency | More efficient reactions (due to less hydrolysis) wikipedia.orgbroadpharm.com | Can be less efficient due to competing hydrolysis labsolu.ca |
Chemoselectivity and Reaction Efficiencies in Diverse Solvent Systems
PFP esters, including this compound, are primarily utilized for their selective reactivity with primary and secondary amines to form stable amide bonds wikipedia.orgbroadpharm.comwikipedia.org. This chemoselectivity is fundamental to their application in modifying molecules containing amine functional groups.
The choice of solvent system is crucial for optimizing the reaction efficiency of PFP esters. While the target molecules for bioconjugation are often in aqueous buffers, PFP esters themselves, especially those with longer hydrophobic components or specific protecting groups, may require initial dissolution in organic solvents broadpharm.com. Common organic solvents used to dissolve PEG PFP esters before adding them to aqueous reaction buffers include dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) broadpharm.com. Other organic solvents mentioned as suitable for dissolving PFP esters include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) nih.gov.
The solvent can also influence the chemoselectivity of reactions involving perfluoroaryl compounds. For example, 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to control the reactivity and chemoselectivity of pentafluoropyridine (B1199360) in reactions with cysteine residues, even in the presence of unprotected amines and phenols broadpharm.com. While this specific example pertains to perfluoroarylation rather than PFP ester aminolysis, it illustrates the significant impact of solvent on the reaction profile of perfluorinated aromatic compounds.
For amide coupling reactions using Fmoc-amino acid pentafluorophenyl esters, DMF has been employed as a solvent, sometimes in conjunction with catalysts like HOBt broadpharm.com. However, the effectiveness of a solvent can depend on the specific PFP ester and reactants; acetonitrile was noted to be unsuitable in one case, failing to solubilize the reaction mixture and leading to a mixture of products.
When performing bioconjugation in aqueous buffers, it is essential to avoid buffers containing primary amines, such as Tris or glycine, as these will compete with the molecule intended for conjugation broadpharm.com. Phosphate-buffered saline (PBS) at a pH typically ranging from 7 to 9 is a commonly used amine-free buffer system for reactions involving PEG PFP esters broadpharm.com. The PEG portion of this compound contributes to its solubility in both hydrophilic and some hydrophobic solvents, although the specific derivative's solubility is influenced by the terminal groups.
| Solvent System | Application / Noted Effect |
| DMSO, DMF | Commonly used to dissolve PEG PFP esters before addition to aqueous buffers broadpharm.com |
| DCM, THF, Acetonitrile, DMF, DMSO | Suitable solvents for dissolving certain PFP esters nih.gov |
| DMF | Used as a solvent for amide coupling with Fmoc-amino acid PFP esters broadpharm.com |
| Acetonitrile | Not suitable in some cases, can lead to solubility issues and product mixtures |
| Aqueous Buffers (e.g., PBS pH 7-9) | Reaction environment for conjugation with amine-containing molecules after dissolving PFP ester in organic solvent broadpharm.com |
| 2,2,2-trifluoroethanol (TFE) | Can control reactivity and chemoselectivity of perfluoroaryl compounds (in other reaction types) broadpharm.com |
Fundamental Research on Bis Peg17 Pfp Ester As a Bioconjugation Platform
Principles of PEGylation Facilitated by Homobifunctional PFP Esters
PEGylation, the process of covalently attaching PEG chains to molecules, is a widely employed strategy to enhance the physicochemical and biological properties of therapeutic agents and biomaterials broadpharm.comspringernature.comcreativepegworks.comnih.govinterchim.com. These enhancements can include increased water solubility, reduced immunogenicity, extended circulation half-life, and improved stability against enzymatic degradation broadpharm.comspringernature.comcreativepegworks.cominterchim.comnih.gov. Homobifunctional PEG reagents like Bis-PEG17-PFP ester, possessing reactive groups at both ends, enable the formation of conjugates where the PEG chain acts as a bridge between two molecules or two sites within the same molecule wikipedia.orgthermofisher.com.
The reaction between PFP esters and amines involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon of the ester, followed by the elimination of pentafluorophenol (B44920) broadpharm.comprecisepeg.combroadpharm.com. This reaction is typically carried out in buffered aqueous solutions, often with the addition of organic co-solvents like DMSO or DMF to improve the solubility of the PEG reagent broadpharm.comprecisepeg.combroadpharm.comconfluore.comwindows.net. The optimal pH for this reaction is generally in the range of 7.0 to 9.0, where amine groups are sufficiently deprotonated to act as nucleophiles, while minimizing the competing hydrolysis of the PFP ester broadpharm.comprecisepeg.comwindows.netconfluore.com.
PFP esters are noted for being less susceptible to hydrolysis compared to NHS esters, contributing to higher reaction efficiency, especially in aqueous environments broadpharm.comprecisepeg.combroadpharm.comaxispharm.com. However, they are still moisture-sensitive and should be handled under anhydrous conditions as much as possible, with reagents dissolved immediately before use broadpharm.combroadpharm.comconfluore.comwindows.net. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the biomolecule for reaction with the PFP ester broadpharm.combroadpharm.comwindows.netconfluore.comwindows.net.
Impact of PEG Chain Length (PEG17) on Conjugate Properties
Studies on the impact of PEG chain length generally show that longer PEG chains provide a more pronounced "stealth effect," reducing recognition by the reticuloendothelial system (RES) and extending circulation time broadpharm.comcreativepegworks.commdpi.comdovepress.comrsc.orgnih.gov. They can also increase the hydrodynamic size of the conjugate, affecting its diffusion, filtration, and interaction with other molecules and cell surfaces creativepegworks.cominterchim.comnih.govrsc.orgresearchgate.net. However, excessively long PEG chains can sometimes hinder cellular uptake or reduce the binding affinity of the conjugated biomolecule to its target due to steric hindrance nih.govmdpi.comrsc.orgnih.govnih.gov.
While specific data on the impact of a PEG17 chain length from studies using this compound were not extensively found, research on other PEG lengths provides insights into the general principles. For instance, studies have compared the effects of PEG chains ranging from 2 kDa to 20 kDa on protein conjugates, observing changes in hydrodynamic radius, protein adsorption, and cellular uptake rsc.orgnih.govdovepress.comnih.gov. Shorter PEG chains may form more densely packed monolayers on surfaces compared to longer chains researchgate.net. The optimal PEG length for a specific application depends on the desired balance between increased circulation time, reduced immunogenicity, and maintained biological activity nih.govmdpi.com. PEG17 represents an intermediate chain length, suggesting it would offer a balance of these properties, providing increased solubility and steric hindrance without necessarily causing excessive shielding that could impede function.
Covalent Linkage Strategies to Biomolecules
The primary covalent linkage strategy employed with this compound is the formation of stable amide bonds through the reaction of the PFP ester groups with primary or secondary amines present in biomolecules broadpharm.comprecisepeg.combroadpharm.comchemscene.comwindows.netbroadpharm.com.
In proteins and peptides, the most common sites for reaction with activated esters like PFP esters are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus broadpharm.comeuropeanpharmaceuticalreview.com. The reaction typically involves the nucleophilic attack of the amine on the activated carbonyl, releasing pentafluorophenol and forming a stable amide linkage.
The reaction conditions, including pH, temperature, reaction time, and the molar ratio of the PEG reagent to the biomolecule, can be optimized to control the degree of PEGylation (the number of PEG chains attached per biomolecule) broadpharm.comprecisepeg.comconfluore.comwindows.net. Higher molar ratios of the PFP ester to available amine groups can lead to higher degrees of PEGylation precisepeg.com.
For proteins, the reaction is usually conducted in amine-free buffers such as phosphate-buffered saline (PBS) at a slightly alkaline pH (7.0-8.5) broadpharm.comprecisepeg.comwindows.netconfluore.comwindows.net. Organic co-solvents like DMSO or DMF may be used to ensure solubility of the PEG reagent broadpharm.comprecisepeg.combroadpharm.comconfluore.comwindows.net. After the reaction, unreacted PEG reagent and byproducts can be removed using purification techniques such as size exclusion chromatography or dialysis broadpharm.combroadpharm.comconfluore.comwindows.net.
While PFP esters primarily target amines, other functional groups on biomolecules can be targeted using different activated PEG derivatives (e.g., maleimides for thiols, aldehydes for N-termini via reductive amination) broadpharm.comthermofisher.comeuropeanpharmaceuticalreview.com. However, with this compound specifically, the focus is on amine conjugation.
Advanced Strategies for Protein and Peptide Modification
Advanced strategies in protein and peptide modification with PEGylation aim to control the site and number of attached PEG chains to optimize conjugate properties europeanpharmaceuticalreview.comleadinglifetechnologies.com. This compound, being a homobifunctional amine-reactive linker, can be utilized in strategies that target accessible amine groups.
Site-Specific versus Random PEGylation Approaches
PEGylation can result in either random or site-specific attachment of PEG chains europeanpharmaceuticalreview.comleadinglifetechnologies.complos.org. Random PEGylation, often achieved by reacting activated PEGs with the multiple lysine residues and the N-terminus of a protein, can lead to a heterogeneous mixture of products with varying numbers and positions of PEGylation europeanpharmaceuticalreview.comleadinglifetechnologies.complos.org. This heterogeneity can impact the biological activity, pharmacokinetics, and immunogenicity of the conjugate leadinglifetechnologies.complos.org.
Site-specific PEGylation, on the other hand, aims to attach PEG to a predetermined location on the protein, resulting in a more homogeneous product with potentially improved and predictable properties europeanpharmaceuticalreview.comleadinglifetechnologies.complos.orgfrontiersin.orgnih.gov. While PFP esters, by reacting with accessible amines, can lead to random PEGylation if multiple lysine residues are available, they can also be employed in strategies for site-specific modification.
One approach for achieving a degree of site-specificity with amine-reactive reagents like PFP esters is through careful control of reaction conditions, such as pH and reagent stoichiometry, to favor reaction at the more reactive N-terminal amine (which generally has a lower pKa than lysine ε-amines) europeanpharmaceuticalreview.complos.org. However, achieving absolute site-specificity solely through this method can be challenging, especially with proteins containing multiple lysine residues.
More advanced site-specific strategies often involve modifying proteins to introduce unique reactive handles at desired locations or utilizing enzymes to catalyze conjugation at specific amino acid residues europeanpharmaceuticalreview.comleadinglifetechnologies.com. While this compound's direct reactivity is towards amines, it could potentially be incorporated into multi-step site-specific strategies where an amine is introduced at a specific site, which then reacts with the PFP ester.
Homobifunctional linkers like this compound are particularly useful for creating well-defined conjugates where the PEG bridges two specific sites, either within the same molecule (intramolecular crosslinking) or between two different molecules (intermolecular conjugation), provided that the reaction conditions and the availability of reactive amines are controlled wikipedia.orgthermofisher.com.
Methodologies for Identifying PEGylation Sites
Identifying the specific sites of PEG attachment is crucial for characterizing PEGylated proteins and understanding the impact of PEGylation on protein structure and function springernature.comfrontiersin.orgnih.govcreative-proteomics.comresearchgate.net. Several analytical methodologies are employed for this purpose.
Mass spectrometry (MS) is a primary technique for identifying PEGylation sites springernature.comfrontiersin.orgnih.govcreative-proteomics.comresearchgate.net. By comparing the mass of the modified protein or its peptide fragments to the unmodified protein, the sites of PEGylation can be determined springernature.comfrontiersin.orgnih.govcreative-proteomics.comresearchgate.net. Techniques such as MALDI-TOF MS and ESI-MS are commonly used to determine the molecular weight shift upon PEGylation and to analyze peptide fragments frontiersin.orgnih.govcreative-proteomics.com.
Peptide mapping, often coupled with liquid chromatography-mass spectrometry (LC-MS), is a powerful method for pinpointing specific PEGylation sites springernature.comfrontiersin.orgnih.govcreative-proteomics.comresearchgate.net. The protein is enzymatically digested, and the resulting peptides are separated by chromatography and analyzed by MS. PEGylated peptides will have a characteristic mass increase corresponding to the attached PEG moiety springernature.comfrontiersin.orgnih.govcreative-proteomics.comresearchgate.net. Tandem MS (MS/MS) can provide further structural information to confirm the site of modification within a peptide springernature.comresearchgate.net.
While these methodologies are general to the characterization of PEGylated proteins regardless of the specific PEG linker used, they are essential for confirming the successful conjugation of this compound and determining the sites of attachment on the target biomolecule.
Functionalization of Nanoparticles and Polymeric Systems
The reactive PFP ester groups of compounds like this compound make them valuable tools for modifying the surface chemistry of nanoparticles and polymeric systems. This functionalization is crucial for tailoring the properties of these materials for various applications, especially in biomedical research, such as drug delivery, diagnostics, and tissue engineering.
Covalent Attachment to Nanocarriers and Nanomaterials
Bis-PEG-PFP esters, including variations like this compound, are employed for the covalent attachment of PEG chains to the surface of nanocarriers and nanomaterials axispharm.comprecisepeg.combroadpharm.comcd-bioparticles.net. Nanoparticles and nanomaterials often possess amine groups on their surface, either intrinsically or through prior surface modification (e.g., amination) cd-bioparticles.net. The PFP ester readily reacts with these amine groups, forming stable amide bonds that permanently graft the PEG chains onto the material surface axispharm.comprecisepeg.combroadpharm.com.
This covalent attachment serves multiple purposes. PEGylation, the process of conjugating PEG to a material, is a well-established strategy to improve the stealth properties of nanocarriers, reducing their uptake by the reticuloendothelial system (RES) and thereby increasing their circulation time in the bloodstream rsc.org. The hydrophilic PEG layer creates a hydration shell around the nanoparticle, minimizing protein adsorption and opsonization.
Furthermore, the bifunctional nature of this compound allows for cross-linking between polymer chains or nanoparticles, leading to the formation of hydrogels, nanogels, or aggregated structures with tailored mechanical and release properties nih.gov. Research has demonstrated the use of PFP-activated polymers for creating cross-linked nanogels through reaction with diamines nih.gov. While not specifically focused on this compound, this highlights the utility of the PFP ester functionality in constructing polymeric nanocarriers.
Surface Chemistry Modifications for Biomedical Research Applications
The ability of this compound to react with amine groups enables precise modifications of nanoparticle and polymeric system surfaces for a range of biomedical research applications rsc.orgbroadpharm.comresearchgate.net. Beyond conferring stealth properties, surface functionalization can introduce specific ligands for targeted delivery, attach imaging agents for diagnostics, or immobilize biomolecules for biosensing or therapeutic purposes.
The residual PFP moieties on activated ester-containing polymers can be utilized for post-functionalization of nanogel surfaces nih.gov. This allows for the incorporation of additional functionalities, such as targeting ligands, after the initial nanogel formation nih.gov. This orthogonal functionalization strategy, where PFP esters react with amines while other reactive groups (like alkynes) are used for subsequent modifications (like click chemistry with azides), provides flexibility in designing multi-functional nanomaterials rsc.orgbroadpharm.com. For instance, dual-reactive nanogels have been developed using PFP esters for functionalization, demonstrating the possibility of attaching various molecules like dyes or targeting moieties to the nanogel shell rsc.org.
The stability of PFP esters in aqueous solutions is a significant advantage for surface modification reactions that need to be carried out in biological buffers or aqueous environments precisepeg.combroadpharm.comnih.gov. This enhanced stability compared to NHS esters ensures higher conjugation efficiency and minimizes hydrolysis of the activated ester before it can react with the target amine precisepeg.combroadpharm.com.
While specific detailed research findings solely on this compound's application in nanoparticle and polymeric system functionalization are not extensively detailed in the provided search results, the general principles and applications of bis-PEG-PFP esters and related PFP-activated polymers in this domain are well-established axispharm.comprecisepeg.combroadpharm.comcd-bioparticles.netrsc.orgnih.gov. The compound's structure and reactive groups position it as a suitable cross-linker and surface modifier for creating advanced materials for biomedical research.
Emerging Applications of Bis Peg17 Pfp Ester in Complex Molecular Systems
Development of Antibody-Drug Conjugates (ADCs) and Related Architectures
Antibody-Drug Conjugates (ADCs) represent a class of highly potent biopharmaceutical drugs designed for targeted therapy, primarily in oncology. They consist of a monoclonal antibody conjugated to a cytotoxic payload via a chemical linker. The linker plays a critical role in the stability of the ADC in circulation and the efficient release of the payload at the target site. PEGylated linkers, including those featuring PFP ester activation, are employed in ADC synthesis.
Bifunctional Linkers in PROteolysis TArgeting Chimeras (PROTACs)
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. A PROTAC molecule typically consists of two ligands: one that binds to a target protein and another that binds to an E3 ubiquitin ligase, connected by a flexible linker. The linker's length, flexibility, and composition are crucial for effectively bringing the target protein and the E3 ligase into proximity to facilitate ubiquitination and subsequent degradation.
PEG-based linkers are commonly used in PROTAC design due to their favorable properties, including increased solubility and ability to span varying distances between the two ligands. Bis-PEG-PFP esters, including those with varying PEG lengths, have been explored as components of PROTAC linkers. While Bis-PEG17-PFP ester is a homobifunctional linker, it can be utilized in the synthesis of heterobifunctional PROTACs by reacting its PFP ester groups with molecules containing amine functionalities. The PEG17 chain provides a significant spacer, which can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The bifunctional nature of this compound allows for potential incorporation into diverse PROTAC architectures or for creating dimeric PROTACs.
Integration within Advanced Polymer Chemistry and Materials Science
This compound's reactive PFP ester groups and hydrophilic PEG chain make it a valuable building block and modifier in polymer chemistry, enabling the synthesis of functional polymers and the creation of complex polymeric architectures.
Post-Polymerization Modification of Polymer Backbones
Post-polymerization modification is a powerful strategy to introduce specific functionalities onto pre-formed polymer chains, allowing for precise control over polymer properties. Activated esters, such as PFP esters, are highly effective in these reactions due to their reactivity with a range of nucleophiles, particularly amines and alcohols. Polymers containing PFP ester functionalities along their backbone or as pendant groups can be readily modified by reacting with molecules bearing amine or hydroxyl groups. This compound, or polymers incorporating monomers with PFP ester groups, can undergo post-polymerization modification to attach various side chains, graft polymers, or crosslink polymer chains. This approach allows for the synthesis of functional polymers with tailored properties that might be difficult to achieve through direct polymerization of functional monomers. The stability of PFP esters relative to other activated esters in certain conditions is advantageous for achieving efficient modification nih.gov.
Synthesis of Functional Copolymers and Amphiphilic Block Copolymers
This compound can be utilized in the synthesis of functional copolymers and amphiphilic block copolymers. As a homobifunctional linker, it can be used to bridge polymer blocks or to introduce PEG segments into copolymer structures. Reaction of the PFP ester groups with end-functionalized polymers (e.g., amine-terminated polymers) can yield block copolymers. The incorporation of PEG blocks imparts hydrophilicity, which is crucial for the formation of amphiphilic block copolymers. These copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles, vesicles, and polymersomes, with potential applications in drug delivery, imaging, and diagnostics. Furthermore, monomers containing PFP ester groups can be copolymerized with other monomers, followed by post-polymerization modification using molecules containing amine or hydroxyl groups to introduce diverse functionalities into the copolymer structure.
Role in Click Chemistry and Bioorthogonal Ligations (as a pre-functionalization reagent)
This compound is a bifunctional polyethylene (B3416737) glycol (PEG) derivative featuring two activated pentafluorophenyl (PFP) ester groups. axispharm.com These activated esters are highly reactive towards primary and secondary amines, forming stable amide bonds. broadpharm.combroadpharm.combroadpharm.com This reactivity makes this compound a valuable pre-functionalization reagent for introducing PEG chains and subsequent reactive handles onto molecules containing amine groups, such as proteins, peptides, oligonucleotides, nanoparticles, and small molecules. axispharm.combroadpharm.combiosynth.combiosynth.com
While PFP ester chemistry itself is a form of activated ester ligation and not typically classified under "click chemistry" or "bioorthogonal ligations" in the strictest sense (which often involve reactions like azide-alkyne cycloaddition or tetrazine-trans-cyclooctene ligation), the PFP ester functionality serves as a crucial initial step in preparing molecules for these more specific bioorthogonal reactions. precisepeg.commedchemexpress.comacs.orgconfluore.com By reacting this compound with an amine-containing molecule, a PEGylated intermediate is formed. This intermediate retains the second PFP ester or can be further modified to introduce functional groups compatible with click chemistry or bioorthogonal ligation strategies.
For instance, a molecule could be functionalized with one end of this compound via an amine reaction. The remaining PFP ester could then be reacted with a molecule containing both an amine and a bioorthogonal handle (e.g., an azide (B81097) or alkyne), effectively conjugating the bioorthogonal handle to the PEGylated molecule. This pre-functionalization step allows for the subsequent participation of the modified molecule in highly selective click chemistry or bioorthogonal ligation reactions under physiological conditions, which are often necessary for biological applications like in vivo labeling or targeted drug delivery. acs.org
The use of PEG linkers, such as the PEG17 chain in this compound, offers several advantages in pre-functionalization for bioorthogonal chemistry. PEGylation enhances the water solubility of the modified molecule, reduces aggregation, and can decrease the immunogenicity of conjugates. axispharm.combroadpharm.comwindows.netinterchim.fr The defined molecular weight and length of homogeneous PEG reagents like this compound provide greater precision in optimizing and characterizing subsequent conjugation steps. windows.net
While direct examples of this compound specifically in click chemistry or bioorthogonal ligations as the final ligation step were not prominently found, its role as a pre-functionalization agent to introduce PEG and reactive handles is well-supported by the reactivity of PFP esters with amines and the subsequent potential for further modification with bioorthogonal functional groups. axispharm.combroadpharm.combroadpharm.combroadpharm.com Other bis-PEG-PFP esters with varying PEG lengths are also utilized as homobifunctional crosslinkers for conjugating amine-containing molecules, highlighting the general utility of this functional group in creating modified molecules for various downstream applications, including those involving bioorthogonal strategies. broadpharm.combiosynth.combiosynth.comwindows.net
Table 1: Properties of Selected Bis-PEG-PFP Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |
| This compound | C50H72F10O21 | 1199.08 | Not available | Not available |
| Bis-PEG1-PFP ester | C18H8F10O5 | 494.24 | 1807539-02-1 | Not available |
| Bis-PEG2-PFP ester | C20H12F10O6 | 538.29 | Not available | Not available |
| Bis-PEG7-PFP ester | C30H32F10O11 | 758.6 | 1334170-01-2 | Not available |
| Bis-PEG21-PFP ester | C58H88F10O25 | 1375.3 | Not available | Not available |
Table 2: Amine Reactivity of PFP Esters
| Functional Group Reactant | Product Formed | Reaction Conditions (Typical) | Competing Reaction |
| Primary Amine (-NH2) | Amide bond | pH 7-9 | Hydrolysis |
| Secondary Amine (-NHR) | Amide bond | pH 7-9 | Hydrolysis |
Analytical and Methodological Approaches for Bis Peg17 Pfp Ester Research
Spectroscopic Characterization Techniques for Confirming Conjugation
Spectroscopic methods are indispensable for verifying the covalent attachment of Bis-PEG17-PFP ester to target molecules containing primary or secondary amines. These techniques provide detailed structural information, confirming the formation of a stable amide bond and the presence of the polyethylene (B3416737) glycol (PEG) spacer.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of this compound and its conjugates. In ¹H NMR spectra, the repeating ethylene (B1197577) glycol units of the PEG17 chain exhibit a characteristic strong resonance signal around 3.5-4.2 ppm. researchgate.netnih.gov The disappearance of signals corresponding to the pentafluorophenyl (PFP) group and the appearance of new signals corresponding to the newly formed amide linkage confirm a successful conjugation reaction. researchgate.net For larger conjugates, NMR can also provide insights into the degree of functionalization by comparing the integration of the characteristic PEG backbone peaks to that of the signals from the target molecule. nih.gov
Fourier-transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the functional groups present in a molecule. The spectrum of the unconjugated this compound shows characteristic absorption bands for the PFP ester. A key indicator of a successful conjugation is the disappearance of the PFP ester peak and the appearance of a new, strong absorption band corresponding to the amide I (C=O stretch) and amide II (N-H bend) bonds, typically found around 1650 cm⁻¹ and 1540 cm⁻¹, respectively. nih.gov The prominent C-O-C ether stretching vibration of the PEG backbone is consistently observed around 1100 cm⁻¹. nih.govresearchgate.net
Mass Spectrometry (MS) : MS is essential for confirming the molecular weight of the this compound and its conjugates. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can accurately determine the mass of the resulting conjugate. sciex.com An increase in mass corresponding to the addition of one or more this compound units provides direct evidence of conjugation. enovatia.com The observed mass distribution can also reveal the degree of PEGylation, showing a series of peaks corresponding to the attachment of different numbers of linker molecules. sciex.com
| Technique | Key Observables for this compound Conjugation | Purpose |
| ¹H NMR | Disappearance of PFP ester signals; Appearance of amide proton signals; Characteristic PEG backbone signal (~3.6 ppm). researchgate.net | Structural confirmation of covalent bond formation. |
| FTIR | Disappearance of PFP ester carbonyl peak; Appearance of amide I and II bands (~1650 cm⁻¹ & ~1540 cm⁻¹); Presence of C-O-C stretch (~1100 cm⁻¹). nih.govnih.gov | Functional group analysis to verify amide linkage. |
| Mass Spec. | Increase in molecular weight of the target molecule corresponding to the mass of the Bis-PEG17-PFP linker. sciex.com | Confirmation of successful conjugation and determination of the degree of functionalization. |
Chromatographic Methods for Purity and Conjugate Separation
Chromatography is fundamental to the analysis and purification of conjugation reaction mixtures involving this compound. These methods separate the desired conjugate from unreacted starting materials and potential byproducts.
High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone technique for both analytical and preparative-scale separation of PEGylated molecules. researchgate.net
Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic radius. Since PEGylation significantly increases the size of a molecule, SEC is highly effective for separating the larger PEGylated conjugate from the smaller, unreacted target molecule and excess linker. lcms.cz
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. The attachment of the hydrophilic PEG chain alters the retention time of the target molecule. This method is particularly useful for assessing the purity of the final product and can often separate species with different degrees of PEGylation as well as positional isomers. chromatographyonline.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : This hybrid technique combines the separation power of HPLC with the detection specificity of mass spectrometry. nih.gov LC-MS is invaluable for analyzing complex reaction mixtures, as it can separate different components (e.g., unconjugated protein, mono-PEGylated protein, di-PEGylated protein) and provide their exact masses simultaneously. sciex.comenovatia.com This allows for unambiguous identification of each species in the chromatogram, providing a comprehensive profile of the reaction outcome. nih.govacs.org
| Method | Principle of Separation | Application in this compound Research |
| SEC-HPLC | Hydrodynamic volume (size) | Efficiently removes unreacted linker and separates conjugates from native molecules. lcms.cz |
| RP-HPLC | Hydrophobicity | Assesses purity and separates conjugates with different degrees of functionalization. chromatographyonline.com |
| LC-MS | Combination of hydrophobicity/size and mass-to-charge ratio nih.gov | Provides detailed analysis of reaction mixtures, identifying all components and their relative abundance. sciex.com |
Quantitative Analysis of Conjugation Efficiency and Degree of Functionalization
A critical aspect of working with this compound is the ability to quantify the outcome of the conjugation reaction. This involves determining both the efficiency of the reaction and the average number of linker molecules attached to each target molecule.
Conjugation Efficiency : This metric represents the percentage of the limiting reactant (often the protein or biomolecule) that has been successfully conjugated with at least one linker molecule. It can be determined using chromatographic techniques like RP-HPLC or SEC by comparing the peak area of the conjugated product to the total peak area of all forms of the biomolecule (conjugated and unconjugated).
Degree of Functionalization (or Degree of PEGylation) : This refers to the average number of this compound molecules conjugated to a single target molecule. Mass spectrometry is a direct method to determine this value by identifying the mass of the various PEGylated species present. sciex.com Spectroscopic methods, such as FTIR, can also be used by creating a calibration curve that relates the intensity of the characteristic PEG peak to a known concentration. nih.gov Protocols often aim for a specific degree of PEG linker incorporation, for instance, achieving two to five PEG molecules per antibody, which can be controlled by reaction parameters. broadpharm.combroadpharm.comconfluore.com
Reaction Optimization Protocols for Maximizing Yield and Selectivity
Optimizing the reaction conditions is paramount to achieving a high yield of the desired conjugate while minimizing side reactions and heterogeneity in the final product. The stability of the PFP ester, which is less prone to hydrolysis than N-hydroxysuccinimide (NHS) esters, provides a wider window for optimization. broadpharm.comprecisepeg.com
Solvent : this compound is not readily soluble in aqueous buffers and must first be dissolved in a minimal amount of a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). confluore.comwindows.net This stock solution is then added to the target molecule in an appropriate aqueous buffer (e.g., phosphate, borate, or bicarbonate buffers). precisepeg.comwindows.net Amine-free buffers are essential to prevent the buffer from competing with the target molecule for reaction with the PFP ester. broadpharm.com
Temperature : Conjugation reactions with PFP esters are typically conducted between 4°C and 37°C. broadpharm.comconfluore.com Lower temperatures (4°C or on ice) can be used to slow down the reaction, which may be beneficial for sensitive biomolecules or to minimize side reactions like hydrolysis. windows.net Room temperature (20-25°C) or slightly elevated temperatures (37°C) can increase the reaction rate, allowing for shorter incubation times. broadpharm.combroadpharm.com
Reaction Time : The incubation time can range from 30 minutes to several hours, or even overnight. broadpharm.comwindows.net Shorter reaction times (30-60 minutes) are often sufficient at room temperature or 37°C. broadpharm.comconfluore.com For reactions conducted at 4°C, an overnight incubation may be necessary to ensure completion. precisepeg.com The optimal time is a balance between maximizing the conjugation yield and maintaining the integrity of the target biomolecule.
The molar ratio of the this compound to the amine-containing target molecule is a critical parameter for controlling the degree of functionalization.
A molar excess of the PFP ester reagent is typically used to drive the reaction towards the desired product. The optimal ester-to-amine ratio can range from 2:1 to 10:1 or higher, depending on the reactivity of the target molecule and the desired level of conjugation. precisepeg.comwindows.net
For a homobifunctional linker like this compound, careful control of stoichiometry is crucial to favor the desired outcome (e.g., intramolecular crosslinking, intermolecular crosslinking, or single-end attachment) and prevent extensive, uncontrolled polymerization or precipitation. By adjusting the molar ratio, one can influence the average number of linkers that bind to a target protein. windows.net
| Parameter | Typical Range | Influence on Reaction Outcome |
| Solvent | DMSO or DMF for stock; aqueous, amine-free buffer (pH 7.2-8.5) for reaction. confluore.comprecisepeg.com | Ensures solubility of the ester while maintaining an environment suitable for amine reactivity. |
| Temperature | 4°C to 37°C. broadpharm.com | Higher temperatures increase reaction rate but also the rate of ester hydrolysis. Lower temperatures improve stability for sensitive molecules. |
| Reaction Time | 30 minutes to overnight. broadpharm.com | Must be optimized to maximize yield without causing degradation of the reactants or product. |
| Stoichiometry | 2:1 to 10:1 (ester:amine). precisepeg.comwindows.net | Directly controls the degree of functionalization and helps prevent unwanted cross-linking. |
Future Research Trajectories and Theoretical Frameworks
Exploration of Novel Bioconjugation Chemistries Utilizing PFP Esters
Future research will likely delve into expanding the repertoire of bioconjugation chemistries that utilize PFP esters beyond their conventional reaction with primary amines. Investigations could explore the reactivity of PFP esters with other nucleophilic functional groups present in biomolecules, potentially enabling site-selective conjugations on residues other than lysine (B10760008). While amines are the most common targets due to their abundance and reactivity under physiological conditions, exploring reactions with thiols or hydroxyls under modified conditions could open new avenues for designing bioconjugates with tailored properties and conjugation sites.
Furthermore, novel synthetic methods for generating PFP esters themselves are being explored, such as direct electrochemical synthesis from carboxylic acids and pentafluorophenol (B44920). wikipedia.org Such advancements in synthesis could provide more efficient and potentially milder routes to access PFP ester-containing linkers, facilitating the development of new bioconjugation strategies. The application of PFP esters in modifying various polymeric structures, including poly(vinyl alcohol) (PVA) and poly(2-ethyl-2-oxazoline), for subsequent bioconjugation highlights their versatility and suggests future explorations into conjugating PFP-functionalized polymers with a wider range of biomolecules or surfaces. sarchemlabs.comwikipedia.orgfishersci.cafishersci.befishersci.cainvivochem.cn The comparative evaluation of PFP esters with other activated esters, such as N-hydroxysuccinimide (NHS) and tetrafluorophenyl (TFP) esters, in various conjugation scenarios will continue to inform the selection and design of optimal activated ester functionalities for specific bioconjugation challenges. fishersci.casarchemlabs.comtcichemicals.com
Rational Design of Next-Generation PEG-PFP Ester Linkers for Enhanced Performance
The rational design of PEG-PFP ester linkers, including variations of Bis-PEG17-PFP ester, is a critical area for future research aimed at enhancing bioconjugate performance. This involves a deeper understanding of how linker characteristics, such as PEG chain length, flexibility, and the nature of the activated ester, influence conjugation efficiency, product homogeneity, and the biological activity of the resulting conjugate.
Studies focusing on the impact of PEG length, like the 17 units in this compound, on factors such as solubility, steric hindrance, and the pharmacokinetics of conjugated biomolecules will be crucial. fishersci.cawikidata.orgsigmaaldrich.comereztech.com Rational design principles, increasingly informed by structure-activity relationships in related fields like PROTAC development, will guide the synthesis of PEG-PFP ester linkers with optimized lengths and architectures to promote desired interactions and biological outcomes. sigmaaldrich.comnih.govnih.gov For instance, tuning linker properties can influence the formation and stability of protein-linker conjugates and their subsequent behavior in complex biological environments. sigmaaldrich.comnih.govnih.gov Comparing the performance of PEG-PFP ester linkers with other types of linkers, including cleavable and non-cleavable designs, will also contribute to the rational selection of linkers for specific therapeutic or diagnostic applications. wikidata.org
Computational Chemistry and Modeling of this compound Interactions
Computational chemistry and molecular modeling are poised to play an increasingly significant role in understanding the behavior of this compound and its interactions with biomolecules. Techniques such as molecular dynamics simulations can provide insights into the conformational flexibility of the PEG chain, the accessibility of the PFP ester groups, and the dynamics of their reactions with target molecules. ereztech.comlabsolu.canih.govcenmed.comfishersci.com
Standardization and Scalability of Synthetic and Conjugation Processes
Ensuring the standardization and scalability of both the synthesis of this compound and the bioconjugation processes utilizing it is essential for its broader application, particularly in pharmaceutical and biotechnological contexts. Future research efforts will focus on developing robust and reproducible synthetic routes for producing high-purity PEG-PFP ester linkers on a larger scale. sigmaaldrich.comnih.gov
Optimization of reaction conditions for conjugation with various biomolecules will be necessary to achieve high yields and consistent product quality. This includes exploring different solvents, buffers, temperatures, and reaction times to maximize conjugation efficiency while minimizing side reactions, such as hydrolysis of the activated ester. sigmaaldrich.com The development of standardized protocols for characterization of the resulting bioconjugates, including techniques to determine the degree of conjugation and product homogeneity, will also be critical for ensuring quality control and regulatory compliance. wikidata.orgfishersci.ca Advancements in synthetic methodologies, such as the electrochemical approach to PFP ester synthesis, could contribute to more sustainable and scalable production. wikipedia.org
Addressing Challenges and Advancements in Homobifunctional Linker Research
Homobifunctional linkers like this compound present inherent challenges, primarily the potential for uncontrolled cross-linking or polymerization when reacting with molecules possessing multiple reactive sites. Future research will continue to address these challenges and drive advancements in the controlled application of such linkers.
Strategies to improve site-specificity when using homobifunctional PFP esters will be a key focus. While PFP esters show some preference for certain lysine residues under specific conditions, developing methods for more precise targeting, perhaps through directed conjugation approaches or by leveraging protein engineering, remains an active area. fishersci.comfishersci.fifishersci.se Research will also aim to better control the stoichiometry of conjugation to achieve a desired drug-to-antibody ratio (DAR) or the number of conjugated molecules per biomolecule, which is crucial for the efficacy and safety of bioconjugates. wikidata.orgfishersci.ca
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
